![molecular formula C9H17NO B2572406 [(2S)-1-(シクロプロピルメチル)-2-ピロリジニル]メタノール CAS No. 1359821-85-4](/img/structure/B2572406.png)
[(2S)-1-(シクロプロピルメチル)-2-ピロリジニル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol is a chiral compound with a unique structure that includes a cyclopropylmethyl group attached to a pyrrolidinyl ring
科学的研究の応用
[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol typically involves the following steps:
Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a Paal-Knorr pyrrole condensation reaction, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalytic amount of iron (III) chloride.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopropylmethyl halide reacts with the pyrrolidinyl ring under basic conditions.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form [(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol. This can be achieved using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of [(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the pyrrolidinyl ring to a more saturated form using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropylmethyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyrrolidinyl derivatives.
作用機序
The mechanism of action of [(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol can be compared with other similar compounds, such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidinyl ring structure but differ in their functional groups and overall reactivity.
Cyclopropylmethyl Derivatives: Compounds with a cyclopropylmethyl group exhibit similar steric and electronic properties, making them useful for comparison in terms of reactivity and biological activity.
The uniqueness of [(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol lies in its specific combination of the cyclopropylmethyl group and the pyrrolidinyl ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-2-1-5-10(9)6-8-3-4-8/h8-9,11H,1-7H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPQQGSILHUAQR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
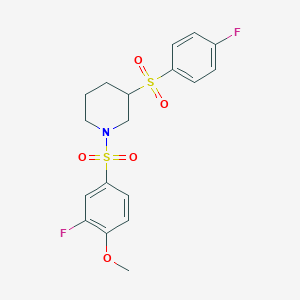
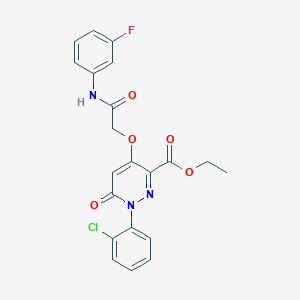
![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)
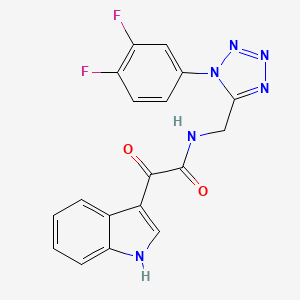
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B2572330.png)
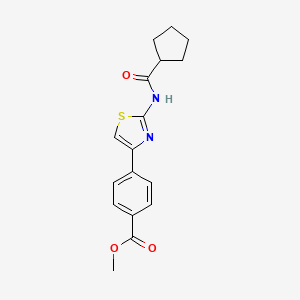
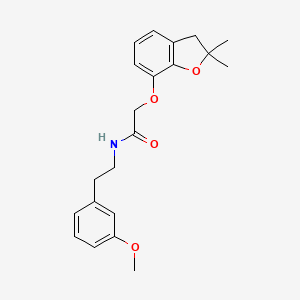
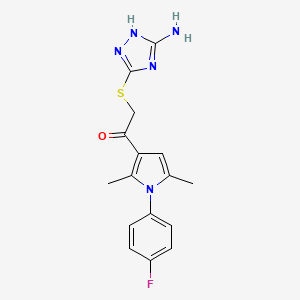
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2572337.png)
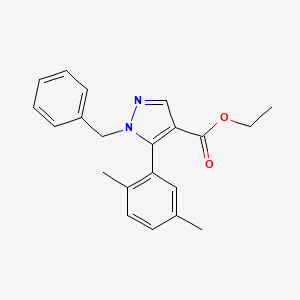
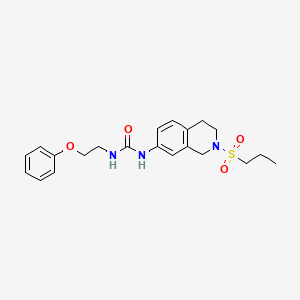
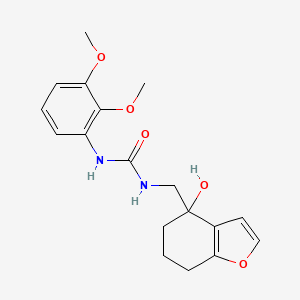
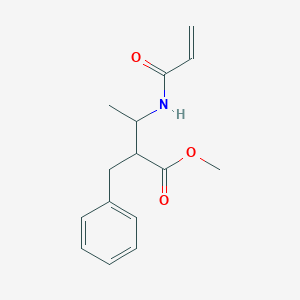
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride](/img/structure/B2572345.png)
